N-cyclopropyl-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide
Description
N-cyclopropyl-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide is a structurally complex molecule featuring:
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[4-(trifluoromethyl)phenyl]carbamoylamino]phenyl]tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N7O2/c20-19(21,22)11-1-3-13(4-2-11)24-18(31)25-14-7-9-15(10-8-14)29-27-16(26-28-29)17(30)23-12-5-6-12/h1-4,7-10,12H,5-6H2,(H,23,30)(H2,24,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPHCZSYUDPDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis generally involves multi-step organic reactions. Initially, the cyclopropylamine is introduced to the 4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl intermediate under controlled conditions. The reaction parameters, like temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods: Industrially, the synthesis of this compound requires large-scale organic synthesis techniques. Key steps include the preparation of intermediates, their purification, and the final coupling reactions. Advanced technologies like continuous flow reactors might be employed for scalable and efficient production.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
Molecular Targets and Pathways: : The compound is believed to interact with specific enzymes and receptors due to its ureido and tetrazole moieties. These interactions can modify enzyme activity or receptor function, leading to potential therapeutic effects.
Effects: : Depending on the target, it can inhibit or activate biological pathways, which can be harnessed in drug development.
Comparison with Similar Compounds
Discussion
- Trifluoromethyl vs. Chloro Substituents : Para-trifluoromethyl groups () improve yields and lipophilicity compared to chloro analogs (), which may enhance blood-brain barrier penetration.
- Tetrazole vs. Thiazole/Thiadiazole Cores : Tetrazoles offer superior metabolic stability and polarity, making them favorable for oral bioavailability .
- Cyclopropyl Impact : The N-cyclopropyl group in the target compound likely reduces oxidative metabolism compared to linear alkyl amides (e.g., trifluoroethyl in ) .
Biological Activity
N-cyclopropyl-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, antibacterial activity, and enzyme inhibition, based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 377.4 g/mol. The presence of a cyclopropyl group and a trifluoromethyl substituent suggests potential for significant biological interactions.
1. Cytotoxicity
Research indicates that compounds containing tetrazole moieties exhibit varying levels of cytotoxicity depending on their structural modifications. In one study, derivatives similar to this compound were evaluated for their cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) revealed that specific substitutions greatly influence activity levels. For instance, compounds with longer aliphatic chains demonstrated increased toxicity, with selectivity indices surpassing 10 in some cases .
2. Antibacterial Activity
The compound has shown promising antibacterial properties against various pathogens. In vitro studies demonstrated that related tetrazole derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. Notably, some derivatives displayed lower minimum inhibitory concentrations (MICs) than standard antibiotics like ciprofloxacin and tetracycline .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| N-cyclopropyl derivative | 32 | Moderate |
| Ciprofloxacin | 64 | Reference |
| Tetracycline | 128 | Reference |
3. Enzyme Inhibition
Several studies have highlighted the enzyme inhibition potential of tetrazole-containing compounds. The compound was tested for its ability to inhibit urease and acetylcholinesterase enzymes. Results indicated strong inhibitory activity against urease, which is crucial for treating conditions related to urea metabolism .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various tetrazole derivatives on the RAW264.7 cancer cell line, revealing IC50 values ranging from 18.4 µM to 46 µM for different compounds, indicating moderate to high cytotoxicity levels .
- Antibacterial Screening : Another research effort focused on the antibacterial efficacy of N-cyclopropyl derivatives against Salmonella typhi and Bacillus subtilis, showing promising results with MICs significantly lower than those of traditional antibiotics .
Q & A
Q. What are the optimal synthetic routes and conditions for achieving high-purity N-cyclopropyl-2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)-2H-tetrazole-5-carboxamide?
Methodological Answer:
- Stepwise Synthesis : Begin with the formation of the tetrazole core via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions, followed by carboxamide functionalization. The ureido linkage can be introduced via coupling reactions using carbodiimide reagents (e.g., EDC/HOBt) .
- Purification : Use column chromatography (silica gel, eluent: CHCl₃/MeOH gradient) and recrystallization from ethanol/water mixtures to isolate the final compound (>95% purity). Monitor reaction progress via TLC and confirm purity via HPLC with a C18 column .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- 1H/13C-NMR : Assign peaks for the cyclopropyl group (δ ~0.8–1.2 ppm for CH₂; δ ~1.5–2.0 ppm for CH), tetrazole protons (δ ~8.5–9.5 ppm), and ureido NH signals (δ ~8.0–9.0 ppm, broad). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups .
- FT-IR : Confirm carboxamide (C=O stretch ~1650–1680 cm⁻¹) and urea (N–H stretch ~3200–3350 cm⁻¹) functionalities .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for the ureido and tetrazole moieties?
Methodological Answer:
- Heteronuclear Correlation Spectroscopy (HSQC/HMBC) : Map proton-carbon connectivity to distinguish overlapping signals. For example, HMBC correlations between the tetrazole C-5 and the carboxamide NH can confirm regiochemistry .
- Variable Temperature NMR : Use low-temperature NMR (e.g., 233 K) to slow dynamic processes (e.g., urea tautomerism) and resolve broad NH peaks .
Q. What strategies are recommended for evaluating the compound’s pharmacokinetic properties, such as solubility and bioavailability?
Methodological Answer:
- Solubility Assays : Perform shake-flask experiments in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) with quantification via UV-Vis spectroscopy (λmax ~270 nm) .
- Permeability Studies : Use Caco-2 cell monolayers to assess intestinal absorption. Calculate apparent permeability (Papp) and compare to reference drugs (e.g., metoprolol) .
- Pro-drug Derivatization : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility without altering target affinity .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis : Replace the cyclopropyl group with other small rings (e.g., cyclobutyl) or modify the trifluoromethylphenyl moiety to assess steric/electronic effects. Use parallel synthesis to generate a 20–50 compound library .
- In Vitro Screening : Test analogs against target enzymes (e.g., kinase assays) or cellular models (e.g., cancer cell lines). Use IC50 values and selectivity indices to prioritize leads .
Q. What experimental approaches are suitable for identifying off-target interactions or toxicity risks?
Methodological Answer:
- Pan-Assay Interference Compounds (PAINS) Filters : Use computational tools (e.g., SwissADME) to flag structural motifs prone to non-specific binding (e.g., tetrazole redox activity) .
- Cytotoxicity Profiling : Conduct MTT assays on HEK293 and HepG2 cells. Compare therapeutic index (TI = IC50(healthy)/IC50(disease)) to assess safety margins .
- hERG Inhibition Assay : Evaluate cardiac toxicity risk via patch-clamp electrophysiology on HEK293 cells expressing hERG channels .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistencies in biological activity data across different assays?
Methodological Answer:
- Assay Validation : Replicate key findings in orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays). For example, if a compound shows potent enzyme inhibition but weak cellular activity, investigate membrane permeability or efflux pump involvement .
- Meta-Analysis : Compare data with structurally related compounds (e.g., ’s tetrazole derivatives) to identify trends in substituent effects on bioactivity .
Q. What computational tools are recommended for predicting metabolic stability of this compound?
Methodological Answer:
- In Silico Metabolism : Use GLORYx for phase I/II metabolism prediction, focusing on vulnerable sites (e.g., cyclopropyl ring oxidation, tetrazole cleavage) .
- CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 using human liver microsomes and LC-MS/MS metabolite quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
